molecular formula C23H29N3O4S B2686562 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627823-17-0

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2686562
CAS No.: 627823-17-0
M. Wt: 443.56
InChI Key: DHMTWZHPOHINNL-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex synthetic compound designed for advanced chemical and pharmacological research. This molecule features a distinctive hybrid structure, integrating a 2,4-dimethylthiazole moiety and a 2-methoxyphenyl group within a pyrrol-2(5H)-one scaffold, all linked via a diethylaminoethyl side chain. The presence of these pharmacologically privileged fragments suggests potential for diverse biological activity, making it a valuable candidate for screening against various therapeutic targets. Researchers can explore its properties in areas such as kinase inhibition, given the prevalence of thiazole-containing compounds in this field, or as a starting point for the development of novel small-molecule probes. The compound is characterized by a molecular formula of C23H29N3O4S and a molecular weight of 443.57 g/mol (calculated). It is supplied with a minimum purity of 95% (as determined by HPLC). As with all our products, this chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-6-25(7-2)12-13-26-19(16-10-8-9-11-17(16)30-5)18(21(28)23(26)29)20(27)22-14(3)24-15(4)31-22/h8-11,19,28H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMTWZHPOHINNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and various functional groups that contribute to its chemical properties and biological efficacy.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 1[2(diethylamino)ethyl]4(2,4dimethylthiazole5carbonyl)3hydroxy5(2methoxyphenyl)1Hpyrrol2(5H)one\text{IUPAC Name }1-[2-(diethylamino)ethyl]-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Its molecular formula is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of approximately 414.52 g/mol. The presence of diverse functional groups such as diethylamino, thiazole, and methoxyphenyl enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, structural analogs have shown significant antiproliferative effects against multiple cancer cell lines, including HeLa and A549 cells.
  • Antimicrobial Effects : Similar compounds in its class have demonstrated antimicrobial activity against a range of bacterial strains, suggesting potential for further exploration in this area.
  • Kinase Inhibition : The compound's structure suggests it may interact with kinase enzymes, which play critical roles in cell signaling pathways related to cancer and other diseases.

The mechanism of action for this compound likely involves modulation of key biological pathways through interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole and pyrrole moieties may facilitate binding to active sites on proteins, thereby inhibiting their function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same structural family:

  • Antiproliferative Activity :
    • A study evaluated a series of thiazole derivatives and found that modifications to the pyrrole ring significantly enhanced cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value of 7.76 µM against HCT116 cells .
  • Kinase Inhibition :
    • Research on pyrazole-based compounds indicated that structural modifications could lead to selective inhibition of the Akt kinase pathway. Compounds with similar scaffold structures demonstrated IC50 values ranging from 30 nM to 75 nM, highlighting the importance of substituent groups on biological activity .
  • Antimicrobial Activity :
    • A related study showed that thiazole-containing compounds exhibited broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria .

Data Tables

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 Values (µM)Target
Compound AAntiproliferative7.76HCT116
Compound BKinase Inhibition30Akt
Compound CAntimicrobial12Various

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research has shown that similar compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM. The mechanism involves cell cycle arrest at the G0/G1 phase, suggesting its viability as an anticancer agent.

Enzyme Inhibition

The compound's structure allows it to potentially interact with specific enzymes or receptors. Preliminary molecular docking studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer drugs. This interaction could enhance the compound's effectiveness compared to existing analogs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity .

Molecular Docking Studies

Molecular docking studies are crucial for predicting how this compound interacts with biological targets. These studies help in understanding binding affinities and identifying potential therapeutic applications .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
  • Enzyme Interaction : Another study focused on the compound's ability to inhibit DHFR, revealing its potential as a novel inhibitor that could surpass existing treatments in terms of efficacy and selectivity .

Data Table: Summary of Research Findings

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in A549 and MDA-MB-231 cell lines with low IC50 values.
Enzyme InhibitionPotential inhibitor of DHFR; may enhance drug efficacy compared to analogs.
Synthesis MethodMulti-step synthesis confirmed by NMR and IR spectroscopy.
Molecular DockingPredicts interactions with biological targets; aids in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted pyrrolones with variations in aryl groups, heterocyclic substituents, and side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀, if available) Source
Target Compound 2,4-Dimethylthiazole-5-carbonyl, 2-methoxyphenyl ~484.6 Not reported
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) Thiophene-2-carbonyl, thiophen-2-yl ~402.4 2.6 μM (matriptase inhibition)
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) Phenyl, thiophene-2-carbonyl ~386.4 7.0 μM (matriptase inhibition)
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one Thiophene-2-carbonyl, 3,4-dimethoxyphenyl ~468.5 Not reported
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-Methoxy-2-methylbenzoyl, 2-methoxyphenyl ~476.5 Not reported

Key Findings :

Biological Potency: Thiophene-containing analogs (e.g., F3226-1198) exhibit superior inhibitory activity against matriptase (IC₅₀ = 2.6 μM) compared to phenyl-substituted derivatives (IC₅₀ = 7.0 μM) . The target compound’s 2,4-dimethylthiazole group may further modulate selectivity due to enhanced steric and electronic effects. The diethylaminoethyl side chain in the target compound and analogs likely improves solubility and pharmacokinetics compared to simpler pyrrolones.

Structural Influence on Activity: Aryl Groups: 2-Methoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (): The latter’s additional methoxy group increases electron density but may reduce metabolic stability.

Synthetic Accessibility :

  • Analogs in were synthesized via Suzuki-Miyaura coupling, while the target compound likely requires multi-step acylation and alkylation, as seen in and . Yields for such complex pyrrolones range from 39% () to 66% (), depending on the coupling partners.

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